1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole
Description
1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole is a substituted benzotriazole derivative featuring a benzyl group at the 1-position and methyl groups at the 5- and 6-positions of the fused benzene ring (Figure 1). Benzotriazoles are heterocyclic compounds with a triazole ring fused to a benzene ring, known for their versatility in organic synthesis, coordination chemistry, and industrial applications such as corrosion inhibition .
The synthesis of this compound typically involves alkylation or click chemistry approaches. For example, benzyl chloride can react with propargylated intermediates in the presence of copper catalysts to form 1-benzyl-substituted triazoles .
Properties
IUPAC Name |
1-benzyl-5,6-dimethylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-8-14-15(9-12(11)2)18(17-16-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKHJFKLRDFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(N=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole typically involves the reaction of 5,6-dimethyl-1H-1,2,3-benzotriazole with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of benzotriazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Steric and Electronic Effects : The benzyl group in this compound introduces significant steric bulk compared to smaller substituents like methyl or hydroxy groups. This may reduce reactivity in sterically sensitive reactions but improve stability in coordination complexes .
- Solubility : Methyl and benzyl groups enhance lipophilicity, making the compound more soluble in organic solvents than HOBt, which is polar due to the hydroxyl group .
- Thermal Stability : 5,6-Dimethyl-1H-benzotriazole exhibits a defined melting point (153–157°C), while the benzyl derivative’s thermal properties remain uncharacterized, likely due to its higher molecular weight and amorphous nature .
Biological Activity
1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antiviral properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzene ring substituted with a benzyl group and two methyl groups on the triazole ring. Its unique structure contributes to its biological activity.
Antibacterial Activity
Research has indicated that benzotriazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1-Benzyl-5,6-dimethyl-1H-benzotriazole demonstrate activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
Benzotriazoles have also shown promising antifungal activities. Compounds within this class have been tested against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 μg/mL . The introduction of hydrophobic groups enhances their efficacy against fungal pathogens.
Antiviral Activity
The antiviral potential of benzotriazole derivatives has been explored in several studies. For example, certain derivatives have been identified as effective against picornaviruses such as Coxsackievirus B2 and Poliovirus Sb-1. The mechanism involves acting as false substrates for viral helicases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antibacterial : The compound likely disrupts bacterial cell wall synthesis or function.
- Antifungal : It may inhibit ergosterol biosynthesis or disrupt cell membrane integrity in fungi.
- Antiviral : By mimicking natural substrates, it interferes with viral replication processes.
Study on Antimicrobial Efficacy
A study conducted by Ochal et al. evaluated various benzotriazole derivatives for their antimicrobial activity. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial properties against resistant strains .
Antiviral Research
In another investigation focusing on antiviral activity, researchers synthesized a series of bis-benzotriazole dicarboxamides and assessed their efficacy against poliovirus. The most active compounds demonstrated EC50 values ranging from 4 to 33 μM .
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
